molecular formula C8H5F3O B1297089 2',3',6'-Trifluoroacetophenone CAS No. 208173-22-2

2',3',6'-Trifluoroacetophenone

Cat. No.: B1297089
CAS No.: 208173-22-2
M. Wt: 174.12 g/mol
InChI Key: INDGVPJYDRJJPJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2’,3’,6’-Trifluoroacetophenone are currently not well-defined in the literature. This compound is a derivative of acetophenone, which is known to interact with various enzymes and receptors in the body. The specific targets of 2’,3’,6’-trifluoroacetophenone may differ due to the presence of the trifluoro groups .

Mode of Action

The exact mode of action of 2’,3’,6’-Trifluoroacetophenone is not well-documented. As a derivative of acetophenone, it may share some of its properties. Acetophenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking

Biochemical Pathways

It has been noted that it undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3f polymers . This suggests that it may play a role in polymer synthesis pathways.

Pharmacokinetics

It is known that the compound is a liquid at room temperature, which could influence its absorption and distribution . It is also known to have high GI absorption .

Result of Action

Given its potential role in polymer synthesis pathways, it may influence the structure and properties of these polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,6’-Trifluoroacetophenone typically involves the Friedel-Crafts acylation of 2,3,6-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production methods for 2’,3’,6’-Trifluoroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2’,3’,6’-Trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoroacetic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,3’,6’-Trifluoroacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 2’,3’,6’-Trifluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

IUPAC Name

1-(2,3,6-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDGVPJYDRJJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344068
Record name 2',3',6'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208173-22-2
Record name 1-(2,3,6-Trifluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208173-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3',6'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208173-22-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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